molecular formula C4H6Cl2N2O B13804647 3,4-Dichloro-1-nitrosopyrrolidine CAS No. 59863-59-1

3,4-Dichloro-1-nitrosopyrrolidine

Cat. No.: B13804647
CAS No.: 59863-59-1
M. Wt: 169.01 g/mol
InChI Key: NXUCOCMJAHWYNO-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-nitrosopyrrolidine is a chemical compound with the molecular formula C4H6Cl2N2O. It is a member of the nitrosamine family, which are compounds known for their potential carcinogenic properties. This compound is of interest in various fields due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1-nitrosopyrrolidine typically involves the nitrosation of 3,4-dichloropyrrolidine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-nitrosopyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while reduction can produce amines .

Scientific Research Applications

Carcinogenic Studies

3,4-Dichloro-1-nitrosopyrrolidine has been extensively studied for its carcinogenic effects in laboratory settings. Research indicates that this compound induces tumors in various animal models. For instance, a study reported that it induced esophageal tumors in 13 out of 14 tested animals and olfactory carcinomas in 4 cases . These findings underscore its potential as a significant carcinogen.

Case Study: Tumor Induction in Rodents

  • Study Design : In a controlled study, rodents were administered varying doses of this compound.
  • Findings : The results demonstrated a dose-dependent relationship with tumor induction, highlighting the compound's potency as a carcinogen. Similar studies have shown that nitrosamines can lead to tumors in multiple organ systems, including the liver and lungs .

Mechanistic Studies on Carcinogenesis

Research has delved into the biochemical mechanisms through which this compound exerts its carcinogenic effects. It is metabolically activated to form DNA-damaging metabolites that can result in mutations and subsequent tumor formation .

Mechanism Overview

  • Activation : The compound undergoes metabolic conversion to generate reactive species.
  • DNA Interaction : These metabolites can form adducts with DNA, leading to mutagenic changes that promote cancer development .

Environmental and Food Safety Implications

The presence of nitrosamines like this compound in food products has raised concerns regarding food safety and public health. Analytical methods have been developed to detect these compounds in food matrices, emphasizing their relevance in environmental toxicology .

Detection Methods

  • Analytical Techniques : Gas chromatography and mass spectrometry are commonly employed for the detection of nitrosamines in food products.
  • Regulatory Standards : Establishing acceptable limits for nitrosamines in consumables is critical for public health safety.

Research Methodologies

The methodologies used to study this compound include:

  • In Vivo Studies : Animal models are utilized to observe the long-term effects of exposure to the compound.
  • In Vitro Studies : Cell cultures are employed to assess cytotoxicity and mutagenicity.

Data Summary

Study TypeFindingsReference
CarcinogenicityInduces esophageal tumors; olfactory carcinomas
Mechanistic StudyForms DNA adducts leading to mutations
Detection MethodGas chromatography and mass spectrometry

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-nitrosopyrrolidine involves its interaction with biological molecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s reactivity with cellular components is mediated through its nitroso group, which can undergo metabolic activation to form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-1-nitrosopyrrolidine is unique due to the presence of chlorine atoms, which influence its chemical reactivity and biological activity. The chlorinated structure can lead to different metabolic pathways and interactions compared to non-chlorinated nitrosamines .

Biological Activity

3,4-Dichloro-1-nitrosopyrrolidine is a nitrosamine compound with significant biological activity, particularly in the context of its potential carcinogenic properties. This article explores its biological interactions, mechanisms of action, and implications for human health, supported by relevant research findings and case studies.

This compound (C4H6Cl2N2O) is characterized by its nitroso group, which plays a crucial role in its biological activity. The compound can form adducts with DNA, leading to mutations that may contribute to carcinogenesis. The interaction with biological molecules is primarily mediated through metabolic activation, where the nitroso group generates reactive intermediates that can damage cellular components .

Key Reactions Involved

  • Formation of DNA Adducts : The nitroso group can react with nucleophilic sites on DNA, resulting in modifications that potentially lead to replication errors.
  • Oxidation and Reduction : this compound can undergo oxidation to yield various nitroso derivatives and reduction to form amines, which may exhibit different biological activities .

Biological Activity and Toxicity

The biological activity of this compound extends beyond mutagenicity. Studies have indicated its involvement in several adverse health effects:

  • Carcinogenic Potential : As a nitrosamine, it is classified as a potential carcinogen. Research has shown that exposure to nitrosamines is linked to an increased risk of cancers, particularly in the respiratory tract .
  • Acute and Chronic Toxicity : Acute exposure can lead to immediate health effects, while chronic exposure may result in long-term health risks including organ damage and increased cancer risk .

Case Study: Nitrosamine Exposure in Humans

A notable case study highlighted the effects of nitrosamine exposure from dietary sources and tobacco smoke. Epidemiological studies demonstrated a correlation between high levels of nitrosamines and increased incidences of specific cancers, particularly in populations with high consumption of processed meats or tobacco products .

Research Findings

  • Cytochrome P450 Enzymes : The metabolism of this compound is significantly influenced by cytochrome P450 enzymes. These enzymes facilitate the bioactivation process that converts the compound into more reactive forms capable of interacting with DNA .
  • In Vitro Studies : Laboratory studies have shown that cells exposed to this compound exhibit increased levels of DNA damage compared to unexposed controls. This underscores the compound's potent mutagenic properties .

Summary of Biological Activities

Activity Description
Carcinogenicity Potential to induce tumors through DNA adduct formation
Mutagenicity Ability to cause mutations in genetic material
Toxicity Acute toxicity leading to immediate health effects; chronic toxicity linked to long-term health risks
Metabolic Activation Interaction with cytochrome P450 enzymes enhances reactivity

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 3,4-Dichloro-1-nitrosopyrrolidine to ensure high purity?

  • Answer: Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and stoichiometric ratios of precursors) to minimize byproducts. For example, controlling the nitrosation step (introduction of the nitroso group) is critical, as excessive nitrosating agents can lead to over-nitrosation byproducts. Purification via column chromatography with gradients of polar/non-polar solvents (e.g., hexane/ethyl acetate) or preparative HPLC can isolate the target compound . Purity validation should employ NMR (¹H/¹³C), LC-MS, and elemental analysis to confirm structural integrity.

Q. How can researchers validate the structural stability of this compound under varying storage conditions?

  • Answer: Stability studies should assess degradation pathways under controlled environments (e.g., light, humidity, temperature). For instance, accelerated stability testing at 40°C/75% relative humidity over 4–6 weeks, combined with periodic HPLC-UV analysis, can identify decomposition products like dechlorinated or denitrosated derivatives . Comparative FTIR and mass spectrometry before/after testing will confirm structural changes.

Q. What spectroscopic techniques are most effective for distinguishing this compound from its positional isomers?

  • Answer: High-resolution mass spectrometry (HRMS) can differentiate isomers via exact mass measurements. Additionally, 2D NMR techniques (e.g., COSY, NOESY) resolve spatial arrangements: the nitroso group’s proximity to chlorine substituents creates distinct NOE correlations, while ¹³C NMR chemical shifts vary based on substituent positions .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Answer: Discrepancies in reactivity often stem from solvent effects or catalyst compatibility. For example, dichloropyrrolidine derivatives exhibit variable stability in Pd-catalyzed reactions due to ligand steric effects. Researchers should replicate experiments under inert atmospheres (argon/glovebox) and compare catalytic systems (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂). Kinetic studies (e.g., monitoring reaction progress via in-situ IR) can identify intermediates or side reactions .

Q. What advanced strategies are used to profile impurities in this compound synthesized via novel routes?

  • Answer: Impurity profiling requires orthogonal analytical methods:

  • HPLC-MS/MS identifies low-abundance byproducts (e.g., dimerization products or chlorinated analogs).
  • Isotopic labeling (e.g., ¹⁵N-nitrosamine precursors) traces nitrosation efficiency.
  • X-ray crystallography (if crystals are obtainable) resolves ambiguous stereochemistry in impurities .
    • Reference standards for common impurities (e.g., dechlorinated derivatives) should be synthesized and characterized to calibrate detection limits.

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Answer: Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies against target proteins (e.g., nitroreductases) require parameterization of the nitroso group’s partial charges and van der Waals radii. Validation via in vitro enzyme inhibition assays ensures computational predictions align with empirical data .

Q. Data Contradiction and Reproducibility

Q. What protocols ensure reproducibility in studies involving this compound’s photochemical behavior?

  • Answer: Standardize light sources (e.g., wavelength-controlled LED arrays) and dosimetry to quantify photon exposure. Control experiments with radical scavengers (e.g., TEMPO) confirm whether degradation is radical-mediated. Collaborative inter-laboratory studies using shared reference samples can resolve inconsistencies .

Q. How should researchers address discrepancies in reported cytotoxicity data for this compound?

  • Answer: Variability often arises from cell line-specific metabolic activity (e.g., nitroreductase expression). Methodological adjustments include:

  • Metabolic profiling of cell lines via RNA-seq or proteomics.
  • Dose-response normalization to intracellular glutathione levels, which may detoxify nitroso compounds.
  • Use of isogenic cell lines to isolate genetic factors influencing toxicity .

Properties

CAS No.

59863-59-1

Molecular Formula

C4H6Cl2N2O

Molecular Weight

169.01 g/mol

IUPAC Name

3,4-dichloro-1-nitrosopyrrolidine

InChI

InChI=1S/C4H6Cl2N2O/c5-3-1-8(7-9)2-4(3)6/h3-4H,1-2H2

InChI Key

NXUCOCMJAHWYNO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1N=O)Cl)Cl

Origin of Product

United States

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